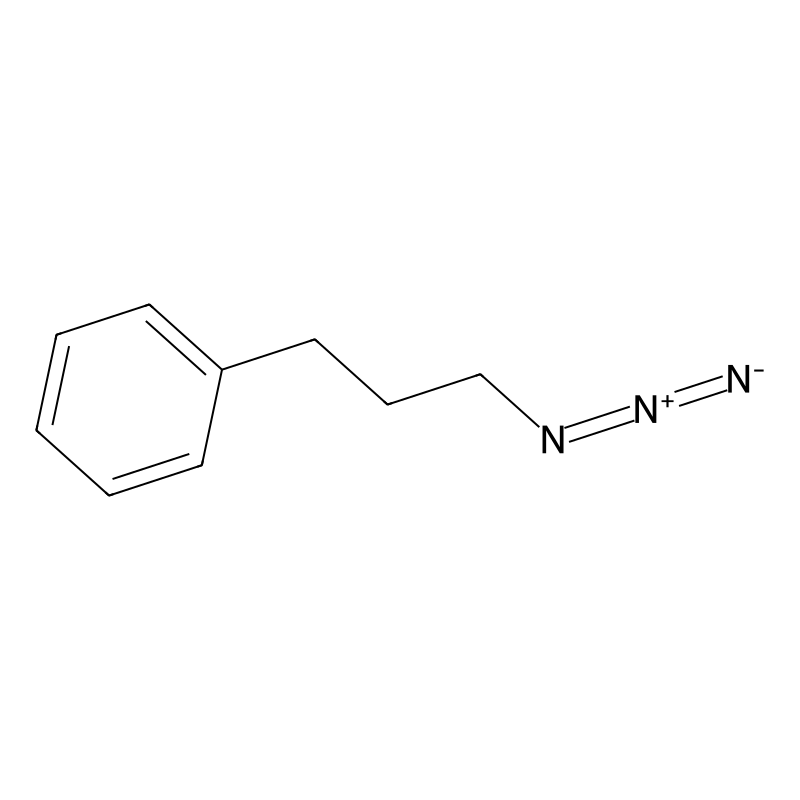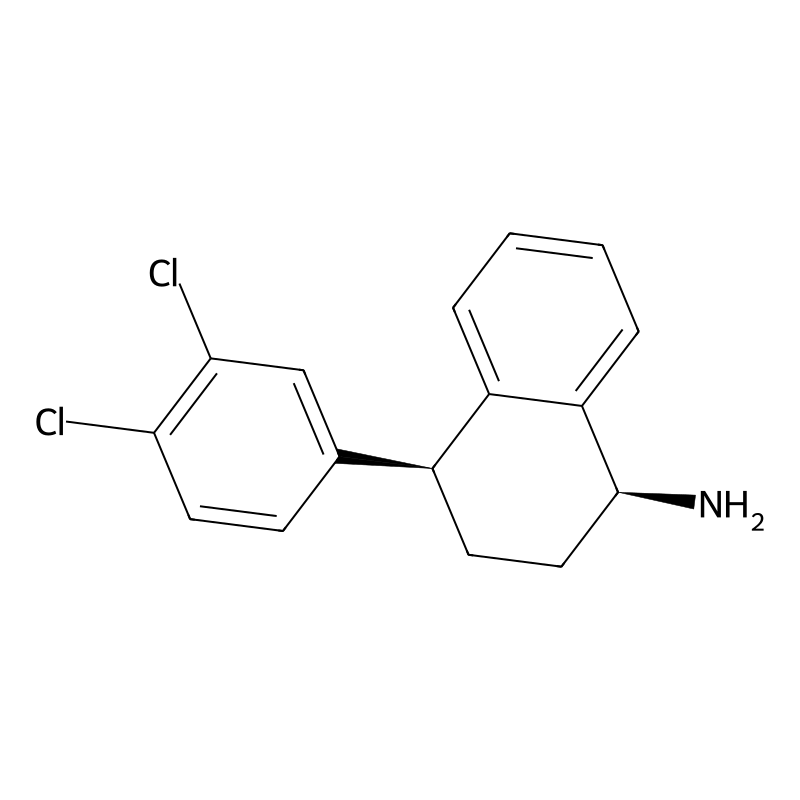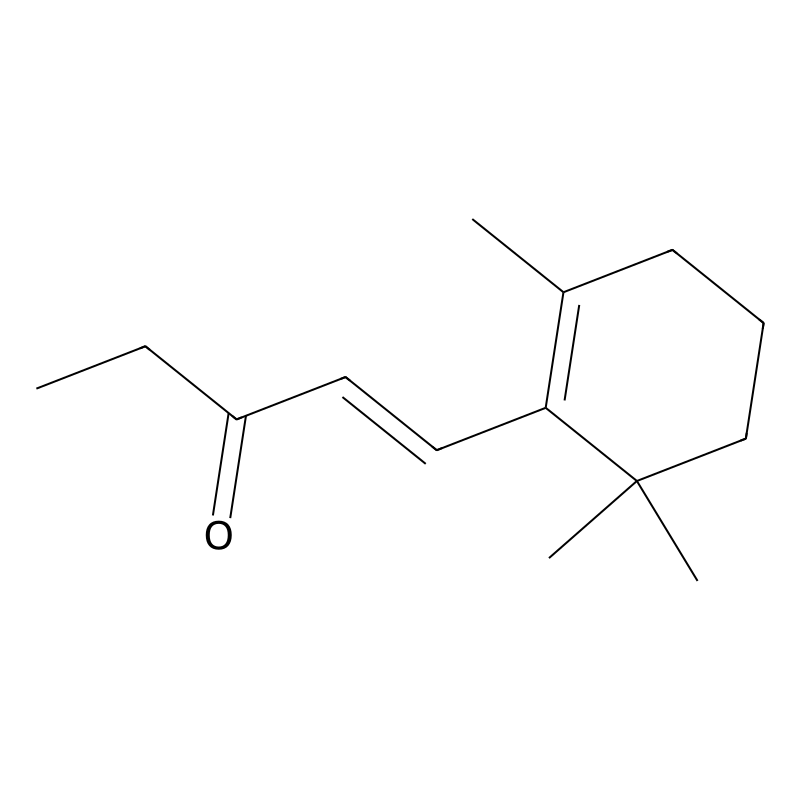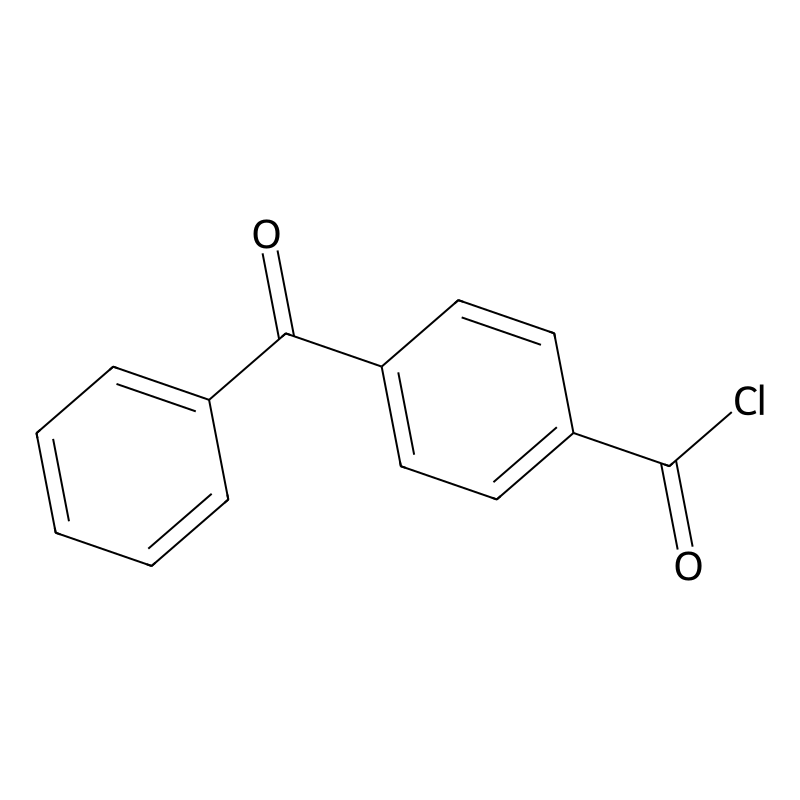(3-Azidopropyl)benzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(3-Azidopropyl)benzene is an organic compound featuring a benzene ring attached to a three-carbon propyl chain, which is further connected to an azide group (N₃). This structure imparts unique chemical properties, particularly due to the presence of the azide functional group, which is known for its high reactivity and versatility in various
- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coats when handling the compound.
- Work in a well-ventilated fume hood to avoid inhalation of vapors.
- Be familiar with proper disposal procedures for organic waste.
Click Chemistry
(3-Azidopropyl)benzene can be used as a building block in click chemistry, a powerful tool for rapidly and efficiently forming new molecules. The azide group (-N₃) on the molecule readily reacts with other functional groups, such as alkynes, through a highly specific and efficient reaction known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction []. This reaction allows researchers to easily connect (3-Azidopropyl)benzene to various other molecules, creating complex structures with diverse functionalities.
Here are some examples of how (3-Azidopropyl)benzene has been utilized in click chemistry research:
- Bioconjugation: Researchers have attached (3-Azidopropyl)benzene to biomolecules like antibodies and peptides using click chemistry []. This approach allows for the creation of targeted probes for medical imaging and drug delivery applications.
- Polymer synthesis: Click chemistry has been used to incorporate (3-Azidopropyl)benzene into polymeric materials, leading to the development of new materials with specific properties [].
Organic Synthesis
(3-Azidopropyl)benzene can serve as a starting material for the synthesis of various other organic compounds. The azide group can be readily transformed into other functional groups using various chemical reactions, allowing researchers to access a diverse range of molecules.
Here are some examples of how (3-Azidopropyl)benzene has been used in organic synthesis:
- Preparation of amines: The azide group can be reduced to form a primary amine group (-NH₂), enabling the synthesis of new amines with specific functionalities [].
- Synthesis of heterocycles: The azide group can be used as a key building block in the synthesis of various heterocyclic compounds, which are ring structures containing atoms other than carbon [].
- Click Chemistry: The azide group readily participates in [3+2] cycloaddition reactions with alkynes, yielding 1,2,3-triazoles. This reaction is highly efficient and widely used in bioconjugation and material science .
- Reduction: The azide can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
- Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution, allowing for further functionalization. Common electrophiles include bromine and nitric acid .
Common Reagents and Conditions- Click Chemistry: Copper(I) catalysts are typically employed.
- Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
- Substitution: Electrophiles like bromine or nitric acid in the presence of iron(III) chloride serve as catalysts.
While specific biological activities of (3-Azidopropyl)benzene are not extensively documented, its role as a precursor in the synthesis of biologically active compounds, particularly triazoles, suggests potential pharmacological applications. Triazoles are known for their antifungal and antibacterial properties, indicating that derivatives of (3-Azidopropyl)benzene might exhibit similar biological activities.
The synthesis of (3-Azidopropyl)benzene can be achieved through nucleophilic substitution. A common method involves reacting 1-chloro-3-propylbenzene with sodium azide in an organic solvent like ethanol under reflux conditions. The general reaction can be represented as follows:
In industrial settings, continuous flow processes may be utilized to enhance safety and efficiency due to the hazardous nature of azides .
(3-Azidopropyl)benzene has various applications across multiple scientific fields:
- Organic Synthesis: Acts as a building block for synthesizing complex molecules through click chemistry.
- Medicinal Chemistry: Used in developing pharmaceuticals, particularly for synthesizing biologically active triazoles.
- Material Science: Employed in creating novel materials with specific properties, including polymers and nanomaterials.
- Bioconjugation: Facilitates the attachment of biomolecules due to the reactive azide group .
Interaction studies involving (3-Azidopropyl)benzene primarily focus on its reactivity with alkynes during click chemistry processes. The efficiency of these reactions is often enhanced by using copper(I) catalysts. Additionally, studies on its reduction pathways reveal potential interactions with various reducing agents that could lead to different amine derivatives .
Several compounds share structural similarities with (3-Azidopropyl)benzene. Here are some notable examples:
| Compound Name | Functional Group | Key Characteristics |
|---|---|---|
| (3-Bromopropyl)benzene | Bromine | Similar structure but less reactive than the azide group. |
| (3-Chloropropyl)benzene | Chlorine | Contains chlorine instead of an azide; less versatile. |
| (3-Hydroxypropyl)benzene | Hydroxyl | Features a hydroxyl group; different reactivity profile. |
Uniqueness: The presence of the azide group in (3-Azidopropyl)benzene makes it particularly unique due to its high reactivity and participation in click chemistry, which is not typically observed with other functional groups present in similar compounds .








